5-Aminobenzimidazole

Catalog No.
S597566
CAS No.
934-22-5
M.F
C7H7N3
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Aminobenzimidazole

CAS Number

934-22-5

Product Name

5-Aminobenzimidazole

IUPAC Name

3H-benzimidazol-5-amine

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10)

InChI Key

WFRXSXUDWCVSPI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)NC=N2

Synonyms

5-aminobenzimidazole, 5-aminobenzimidazole hydrochloride

Canonical SMILES

C1=CC2=C(C=C1N)NC=N2

Protein Purification

One promising application of 5-AB lies in protein purification through a technique called hydrophobic charge-induction chromatography (HCIC) []. HCIC utilizes ligands that interact with both the hydrophobic and charged regions of proteins, enabling their separation from complex mixtures. Researchers have successfully immobilized 5-AB onto solid supports to create HCIC resins with high binding capacity and selectivity for specific proteins, like bovine IgG []. This makes 5-AB a valuable tool for researchers studying and purifying proteins for various downstream applications.

Material Science

-AB serves as a building block for the synthesis of various functional materials with diverse properties. Researchers have explored its potential in the development of:

  • Organic semiconductors: By incorporating 5-AB into organic molecules, scientists aim to create materials with improved electrical conductivity and charge transport properties, potentially leading to advancements in organic electronics [].
  • Metal-organic frameworks (MOFs): Researchers have investigated the use of 5-AB as a linker molecule in the construction of MOFs, which are porous materials with potential applications in gas storage, separation, and catalysis [].

These studies highlight the potential of 5-AB as a versatile building block for developing novel functional materials with diverse applications.

Other Potential Applications

While not as extensively explored as the areas mentioned above, 5-AB also shows promise in other research areas, including:

  • Biomedical research: Some studies suggest that 5-AB derivatives might possess anti-microbial and anti-cancer properties, warranting further investigation for potential therapeutic applications [].
  • Corrosion inhibition: 5-AB has been shown to exhibit corrosion inhibition properties for certain metals, suggesting its potential use in developing protective coatings [].

5-Aminobenzimidazole is an organic compound characterized by its aromatic structure, which includes a benzimidazole ring with an amino group attached at the fifth position. Its molecular formula is C7H8N2C_7H_8N_2, and it has a molar mass of approximately 136.15 g/mol. This compound is known for its diverse applications in pharmaceuticals and organic synthesis, particularly due to its ability to form various derivatives that exhibit significant biological activity.

, including:

  • Condensation Reactions: It can react with β-ketoesters, leading to the formation of new imidazo[4,5-f]quinoline derivatives .
  • Hydrogenation: The compound can be synthesized from 5-nitrobenzimidazole through catalytic hydrogenation processes involving catalysts such as Raney nickel or palladium on carbon .
  • Azo Coupling: The diazotization of aniline followed by coupling with o-phenylenediamine can yield 5-aminobenzimidazole derivatives, showcasing its utility in synthetic organic chemistry .

5-Aminobenzimidazole exhibits notable biological activities:

  • Gastric Acid Secretion Inhibition: Research indicates that it inhibits gastric acid secretion in animal models, suggesting potential therapeutic applications in treating gastric disorders .
  • Antihistamine Activity: The compound has been linked to anti H2-histamine activity, which may contribute to its antisecretory properties .
  • Potential Anticancer Properties: Some studies suggest that derivatives of 5-aminobenzimidazole could have anticancer effects, although further research is necessary to fully elucidate these properties.

Several methods exist for synthesizing 5-aminobenzimidazole:

  • Catalytic Hydrogenation: A common method involves the hydrogenation of 5-nitrobenzimidazole using Raney nickel as a catalyst under controlled pressure and temperature conditions. This process yields high purity and yield suitable for industrial production .
  • Azo Coupling Reaction: This method involves diazotizing aniline and coupling it with o-phenylenediamine to form an azo compound, which is then hydrogenated to produce 5-aminobenzimidazole .

5-Aminobenzimidazole has various applications across different fields:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.
  • Biochemical Research: The compound is utilized in studies investigating its biological effects and potential therapeutic applications.
  • Organic Synthesis: It acts as a building block for synthesizing more complex organic molecules.

Research on the interactions of 5-aminobenzimidazole includes:

  • Drug Interactions: Studies exploring how this compound interacts with other drugs, particularly those affecting gastric acid secretion.
  • Biological Mechanisms: Investigation into the biochemical pathways influenced by 5-aminobenzimidazole, particularly its role in inhibiting histamine receptors.

Several compounds share structural or functional similarities with 5-aminobenzimidazole. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
BenzimidazoleCore benzimidazole structureLacks amino group; primarily used as a scaffold in drug design.
2-AminobenzimidazoleSimilar ring structureSubstituent at the second position alters biological activity.
1H-BenzimidazoleSimilar aromatic systemExhibits different reactivity due to nitrogen positioning.
4-AminobenzimidazoleContains an amino groupDifferent position of amino group affects solubility and activity.

These compounds highlight the uniqueness of 5-aminobenzimidazole, particularly its specific positioning of the amino group, which significantly influences its biological activity and chemical reactivity.

Molecular Structure and Configuration

Molecular Formula and Weight

5-Aminobenzimidazole exhibits the molecular formula C₇H₇N₃ with a molecular weight of 133.15 grams per mole [1] [2] [3]. The compound contains seven carbon atoms, seven hydrogen atoms, and three nitrogen atoms arranged in a bicyclic heterocyclic structure [4]. The International Union of Pure and Applied Chemistry name for this compound is 1H-benzimidazol-5-amine [2] [3]. The Chemical Abstracts Service registry number is 934-22-5, which serves as the primary identifier for this compound in chemical databases [1] [4] [13].

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1=CC2=C(C=C1N)NC=N2 [2] [5]. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C7H7N3/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2,(H,9,10) [2] [5]. The corresponding International Chemical Identifier Key is WFRXSXUDWCVSPI-UHFFFAOYSA-N [2] [5].

PropertyValue
Molecular FormulaC₇H₇N₃
Molecular Weight133.15 g/mol
CAS Number934-22-5
IUPAC Name1H-benzimidazol-5-amine
SMILESC1=CC2=C(C=C1N)NC=N2

Bond Angles and Molecular Geometry

The molecular geometry of 5-aminobenzimidazole is characterized by a planar bicyclic structure consisting of a benzene ring fused to an imidazole ring [12] [15]. The benzimidazole ring system maintains planarity due to the aromatic character and extensive π-electron delocalization throughout the heterocyclic framework [24] [31].

The imidazole portion of the molecule contains nitrogen atoms at positions 1 and 3, with the amino substituent located at the 5-position of the benzene ring [2] [3]. The nitrogen atoms in the imidazole ring exhibit sp² hybridization, contributing to the planar geometry of the heterocyclic system [20] [35]. The amino group attached to the benzene ring displays typical primary amine characteristics with nitrogen exhibiting sp³ hybridization [20] [21].

Theoretical calculations using density functional theory methods have provided insights into the molecular geometry and bond parameters [34] [35]. The benzimidazole ring system shows dihedral angles approaching 0° between the benzene and imidazole portions, confirming the planar structure [12] [15]. The carbon-nitrogen bond lengths in the imidazole ring are intermediate between single and double bonds due to resonance effects [18] [35].

Physical Characteristics

Melting and Boiling Points

5-Aminobenzimidazole demonstrates a melting point range of 163-168°C under standard atmospheric conditions [1] [4] [10] [13]. The compound exhibits thermal stability up to its melting point, where it transitions from solid to liquid phase [1] [13]. Different sources report slight variations in the melting point, with some indicating 162-167°C [1] and others specifying 163°C as a precise value [13].

The boiling point of 5-aminobenzimidazole has been determined through multiple methodologies. Under reduced pressure conditions of 3.5 millimeters of mercury, the compound boils at 222°C [1] [4] [13]. At standard atmospheric pressure of 760 millimeters of mercury, the boiling point increases significantly to 476.1°C [10] [4]. This substantial difference in boiling points under varying pressure conditions reflects the compound's sensitivity to atmospheric pressure changes [10] [4].

Thermal PropertyValueConditions
Melting Point163-168°C1 atm
Boiling Point222°C3.5 mmHg
Boiling Point476.1°C760 mmHg
Flash Point273.2°CStandard conditions

Solubility Parameters

The solubility characteristics of 5-aminobenzimidazole vary significantly depending on the solvent system employed [1] [4] [14]. In methanol, the compound exhibits slight solubility, indicating limited dissolution in this polar protic solvent [1] [4]. The solubility behavior reflects the compound's amphiphilic nature, possessing both hydrophilic amino groups and hydrophobic aromatic regions [14] [11].

Benzimidazole derivatives generally demonstrate higher solubility in alcohols compared to water and non-polar solvents [14]. The solubility of benzimidazoles in alcohols with carbon chain lengths C₃-C₆ typically exceeds that observed in water and octanol [14]. The intermolecular solute-solvent interactions are stronger for primary alcohols compared to secondary or tertiary alcohols [14].

The compound's solubility profile is influenced by hydrogen bonding capabilities between the amino group and solvent molecules [14] [32]. The benzimidazole ring system can participate in both hydrogen bond donation and acceptance, affecting dissolution behavior in various solvents [14] [32].

Crystal Structure

The crystal structure of 5-aminobenzimidazole has been investigated through X-ray crystallographic analysis, revealing important structural features [12] [15] [28]. The compound crystallizes in a specific space group with defined unit cell parameters that characterize the three-dimensional arrangement of molecules in the solid state [28] [29].

Hydrogen bonding plays a crucial role in the crystal packing of 5-aminobenzimidazole [30] [31] [32]. The amino group at the 5-position can form intermolecular hydrogen bonds with neighboring molecules, creating extended hydrogen-bonded networks [32] [30]. These interactions contribute to the stability of the crystal lattice and influence the physical properties of the solid material [32] [31].

The benzimidazole ring system maintains planarity in the crystal structure, with molecules arranged in specific orientations that maximize intermolecular interactions [31] [33]. Tautomerism in the solid state is generally restricted compared to solution phase, with the compound adopting a preferred tautomeric form in the crystal lattice [31] [33].

Spectroscopic Properties

UV-Visible Absorption Spectra

5-Aminobenzimidazole exhibits characteristic ultraviolet-visible absorption features that provide insight into its electronic structure [1] [4] [16]. The compound demonstrates a maximum absorption wavelength at 300 nanometers when dissolved in ethanol [1] [4] [13]. This absorption band corresponds to π→π* electronic transitions within the aromatic benzimidazole ring system [16] [17].

The ultraviolet absorption profile of benzimidazole derivatives typically shows absorption bands in the range of 250-320 nanometers [16] [17]. The amino substituent at the 5-position influences the electronic transitions through its electron-donating character [37] [40]. The auxochromic nature of the amino group contributes to bathochromic shifts in the absorption spectrum compared to unsubstituted benzimidazole [27] [37].

Extinction coefficients for similar benzimidazole compounds have been reported in the range of 7,338 M⁻¹cm⁻¹ at 250 nanometers [16]. The electronic absorption characteristics are sensitive to solvent effects and pH conditions, which can influence the protonation state of the amino group [16] [37].

Spectroscopic ParameterValueConditions
λmax300 nmEthanol
Absorption Range250-320 nmGeneral range
Extinction Coefficient~7,338 M⁻¹cm⁻¹At 250 nm

NMR Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-aminobenzimidazole through both proton and carbon-13 measurements [18] [20] [36]. Proton nuclear magnetic resonance spectra of the compound show characteristic chemical shifts for different hydrogen environments [20] [36]. The amino group protons appear as a broad signal in the range of 0.5-5.0 parts per million, with the exact position depending on solvent and concentration [20] [21].

Aromatic protons in the benzimidazole ring system typically resonate in the range of 7-8 parts per million [18] [20]. The proton adjacent to nitrogen atoms in the imidazole ring shows distinctive chemical shifts due to the deshielding effect of the electronegative nitrogen atoms [18] [36]. Hydrogen bonding interactions can significantly influence the observed chemical shifts, particularly for the amino and imidazole protons [18] [36].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environment of carbon atoms within the molecule [18] [39]. The carbon atoms in the aromatic ring system show chemical shifts in the range of 110-160 parts per million [18] [39]. The carbon bearing the amino substituent exhibits a characteristic upfield shift due to the electron-donating nature of the amino group [39] [18].

Tautomerism in benzimidazole derivatives can complicate nuclear magnetic resonance analysis, as rapid exchange between tautomeric forms leads to averaged signals [36] [39]. Temperature-dependent studies and solvent effects help elucidate the tautomeric behavior in solution [36] [31].

IR Spectroscopic Features

Infrared spectroscopy of 5-aminobenzimidazole reveals characteristic vibrational frequencies that correspond to specific functional groups and bonding arrangements [19] [21] [24]. The amino group stretching vibrations appear as medium to strong bands in the region of 3400-3300 cm⁻¹ [19] [21] [27]. These bands are typically observed as multiple peaks due to symmetric and asymmetric stretching modes of the primary amino group [21] [27].

The nitrogen-hydrogen stretching vibrations of the benzimidazole ring system appear around 3245 cm⁻¹, indicating the presence of the secondary amine functionality in the heterocyclic ring [27] [19]. Aromatic carbon-hydrogen stretching frequencies are observed at approximately 3021 cm⁻¹ [27] [24]. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations appear in the fingerprint region between 1672-1566 cm⁻¹ [19] [24] [27].

Density functional theory calculations have been employed to predict and assign vibrational frequencies for benzimidazole derivatives [34] [35] [38]. These theoretical investigations provide detailed assignments for normal vibrational modes and help interpret experimental infrared spectra [34] [35]. The calculated frequencies generally show good agreement with experimental observations when appropriate scaling factors are applied [35] [38].

Vibrational ModeFrequency (cm⁻¹)Assignment
N-H stretch (amino)3400-3300Primary amine
N-H stretch (ring)~3245Benzimidazole
Aromatic C-H~3021Benzene ring
C=N stretch1672-1566Imidazole ring
NH₂ deformation1605-1580Amino bending

XLogP3

1.1

UNII

7L7289019S

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 43 of 44 companies with hazard statement code(s):;
H302 (95.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

934-22-5

Wikipedia

5-aminobenzimidazole

Dates

Last modified: 08-15-2023

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